Product packaging for MM 102(Cat. No.:)

MM 102

Cat. No.: B1191925
M. Wt: 783.83
Attention: For research use only. Not for human or veterinary use.
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Description

MM 102 is a chemically synthesized organic compound developed for basic and pharmaceutical research applications. As a small molecule inhibitor, it is designed to be cell-permeable, allowing it to effectively interact with intracellular protein targets . Its primary research value lies in its ability to potently and selectively inhibit specific molecular pathways, enabling scientists to probe protein function and signaling networks in cellular models. The compound's mechanism of action, while specific to its intended target, exemplifies how small molecules can function as orthosteric or allosteric inhibitors to modulate protein activity, as revealed by structural biology studies . Researchers can utilize this compound as a chemical probe to investigate disease mechanisms, validate novel drug targets, and study cellular processes. This product is strictly labeled "For Research Use Only" (RUO) . RUO products are not intended for any diagnostic, prophylactic, or therapeutic purposes, including in humans or animals . They are not for administration to humans or for use in clinical diagnostics. The specific molecular target, detailed mechanism of action, validated research applications, and physicochemical data for this compound should be confirmed by the supplier prior to use.

Properties

Molecular Formula

C35H49F2N7O4.CF3CO2H

Molecular Weight

783.83

Synonyms

1-[[(2S)-5-[(Aminoiminomethyl)amino]-2-[[2-ethyl-2-[(2-methyl-1-oxopropyl)amino]-1-oxobutyl]amino]-1-oxopentyl]amino]-N-[bis(4-fluorophenyl)methyl]-cyclopentanecarboxamide trifluoroacetate

Origin of Product

United States

Advanced Chemical Synthesis and Structural Elucidation of Mm 102 and Its Analogs

Synthetic Methodologies for MM 102 Preparation

This compound was developed as a small-molecule peptidomimetic, signifying its design to mimic a peptide's structure while exhibiting improved properties, such as cell permeability nih.govnih.govfluoroprobe.com. The synthesis of this compound, along with other peptidomimetics, is detailed in the seminal work by Karatas et al. (2013) nih.govfluoroprobe.com. While the precise step-by-step synthetic scheme for this compound is presented within that original publication (specifically referred to as "Scheme 2" and "Table 7"), the general approach for such peptidomimetics often involves established peptide synthesis methodologies or the reaction of amino acid mimics to form dipeptide mimics, followed by further chemical modifications nih.govtocris.com. This strategy allows for the creation of diverse compounds designed to interact with specific protein targets, such as the WDR5/MLL1 interface.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The development of this compound itself is a testament to structure-based design, aiming to effectively inhibit the WDR5/MLL1 protein-protein interaction nih.govfluoroprobe.comnih.gov. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity. For WDR5 inhibitors, including this compound and its potential derivatives, SAR efforts typically focus on optimizing interactions within the WDR5 binding site, particularly the WDR5-interacting (WIN) site, which is a deep arginine-binding cavity nih.govmedchemexpress.cnjkchemical.com.

The design and synthesis of derivatives for SAR studies involve systematic modifications of different pharmacophore units within the molecule. For instance, in the optimization of other WDR5 inhibitors, structures have been divided into distinct units (e.g., P2, P4, P7, and core) to guide focused SAR efforts jkchemical.com. This iterative process aims to enhance binding affinity, selectivity, and cellular efficacy. Examples of WDR5 inhibitors that have undergone such optimization include WDR5-0103, which was further optimized into WDR5-47 to achieve greater potency google.com. Similarly, OICR-9429, another high-affinity WDR5 antagonist, has seen improvements with the development of compounds like OICR11824, exhibiting significantly increased affinity caymanchem.comwikipedia.org.

These SAR studies involve synthesizing a library of analogs with varying substitution patterns, sizes, and electronic properties to probe the binding interactions within the target site jkchemical.com. Biochemical assays, such as time-resolved fluorescence energy transfer (TR-FRET) and histone methyltransferase (HMT) inhibition assays, are employed to determine competitive binding affinities (Ki) and functional inhibition jkchemical.com. Cellular efficacy is also assessed in relevant cell lines to ascertain target-mediated activity jkchemical.com.

Table 1: Binding Affinities and Inhibitory Concentrations of this compound and Related WDR5 Inhibitors

Compound NameTarget InteractionIC50 / Kd (nM)Ki (nM)PubChem CID
This compoundWDR5/MLL interaction2.4 (IC50) Current time information in Chatham County, US.tocris.comnih.govnih.govnih.govfluoroprobe.comncpsb.org.cn< 1 Current time information in Chatham County, US.tocris.comnih.govnih.govnih.govfluoroprobe.comcore.ac.ukncpsb.org.cn71520620
WDR5-0103WDR5 antagonist-450 (Kd) tocris.comncpsb.org.cnjejunu.ac.kr6457069
OICR-9429WDR5 antagonist64 (IC50) google.com93 (Kd) google.com91623360

Strategies for Isotopic Labeling of this compound for Mechanistic Investigations

Isotopic labeling is a powerful technique used in mechanistic investigations to trace the fate of compounds, elucidate reaction mechanisms, and study molecular interactions, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) nih.govnih.govcore.ac.uk. While specific literature on the isotopic labeling of this compound was not found, general strategies applicable to peptidomimetics and small molecules can be inferred.

Given that this compound is a peptidomimetic, isotopic labeling could involve the incorporation of stable isotopes such as deuterium (B1214612) (H), carbon-13 (C), or nitrogen-15 (B135050) (N) into its structure during synthesis nih.gov. This can be achieved by utilizing isotopically enriched amino acid precursors or other labeled building blocks in the synthetic pathway nih.gov.

Common strategies for isotopic labeling applicable to this compound for mechanistic studies include:

Uniform Labeling : Incorporating a high percentage of a specific isotope (e.g., U-C or U-N) throughout the molecule or specific amino acid residues if synthesized from labeled precursors. This is useful for NMR studies to simplify spectra and obtain structural and dynamic information.

Selective Labeling : Introducing isotopes at specific positions or into particular residue types within the molecule. For instance, if certain functional groups or amino acid side chains of this compound are critical for its interaction with WDR5, these specific sites could be selectively labeled. This can help in pinpointing interaction sites or conformational changes upon binding.

Hydrogen-Deuterium Exchange (HDX) : For studying dynamic conformational changes and protein-ligand interactions, HDX coupled with mass spectrometry is a valuable technique core.ac.uk. While HDX primarily labels exchangeable protons on the protein, if this compound has exchangeable protons, labeling it with deuterium could provide insights into its solvent accessibility and conformational dynamics when interacting with WDR5.

Stable Isotope Labeling and Mass Spectrometry (SILMS) : This method involves using stable isotope-labeled versions of the compound for exposure studies, followed by highly sensitive mass spectrometry to quantify and differentiate the compound's fate or interactions nih.gov. For this compound, this could be used to study its metabolic pathways or interaction kinetics with biological targets.

These labeling strategies would enable researchers to gain deeper insights into the precise molecular mechanisms by which this compound exerts its inhibitory effects, its binding kinetics, and its conformational changes upon target engagement.

Molecular Mechanisms of Action and Target Engagement of Mm 102

Detailed Characterization of WDR5/MLL Interaction Inhibition by MM 102

This compound is characterized as a high-affinity peptidomimetic inhibitor of the WDR5/MLL1 protein-protein interaction. It demonstrates strong binding to WDR5 with a reported Ki of less than 1 nM and an IC50 of 2.4 nM in WDR5 binding assays nih.govncpsb.org.cnnih.govresearchgate.net. In fluorescence polarization assays, this compound exhibits an IC50 of 0.0024 µM for inhibiting MLL1 binding to a WDR5 deletion mutant (residues 24 to 334) nih.gov. This inhibitory potency is notably higher, being over 200 times more potent than the ARA peptide, which also targets this interaction nih.gov.

The inhibitory efficacy of this compound on WDR5/MLL interaction is summarized in the following table:

Assay TypeTarget InteractionValueUnitReference
BindingWDR5/MLL1< 1nM nih.govnih.govresearchgate.net
BindingWDR5/MLL12.4nM nih.govncpsb.org.cnnih.govresearchgate.net
BindingWDR5/MLL12.9nM nih.gov
FP AssayWDR5/MLL10.0024µM nih.gov

Quantitative Analysis of MLL1 Methyltransferase Activity Modulation

This compound effectively inhibits MLL1 methyltransferase activity ncpsb.org.cnnih.govprobes-drugs.orgbioinformation.net. In histone methyltransferase (HMT) assays, this compound has shown an IC50 value ranging from 0.4 to 0.9 µM nih.gov. Specifically, it inhibits the methyltransferase activity of the MLL1 complex with an IC50 value of 0.32 µM probes-drugs.org. This inhibition leads to a reduction in the expression of critical MLL1 target genes, such as HoxA9 and Meis-1, in cells expressing MLL1 fusion proteins nih.govncpsb.org.cnnih.govbioinformation.netuniprot.org. The HMT assay typically involves the pre-assembled WDR5/RbBP5/ASH2L complex and the MLL1 protein, using a 10-residue H3 peptide as a substrate and 3H-S-adenosylmethionine as a co-factor nih.govresearchgate.net.

Specificity and Selectivity Profiling of this compound Against Related Epigenetic Modifiers

This compound demonstrates specificity by selectively inhibiting cell growth and inducing apoptosis in leukemia cells harboring MLL1 fusion proteins, while exhibiting minimal effect on leukemia cells with wild-type MLL1 protein nih.govnih.govresearchgate.netprobes-drugs.orgbioinformation.net. This selectivity is attributed to its targeted disruption of the WDR5/MLL1 interaction nih.govgenecards.orguniprot.org. Studies have shown that this compound specifically disrupts WDR5/MLL1 binding but does not affect the interaction between WDR5 and KANSL1, another WDR5-binding partner. This indicates that this compound's inhibitory action is specific to the MLL1-WDR5 interface, distinguishing it from inhibitors that might broadly impact other WDR5-dependent complexes.

Allosteric or Orthosteric Binding Mechanisms of this compound to its Target

This compound is characterized as a peptidomimetic inhibitor that functions by mimicking the MLL1 WIN (WDR5 INteracting) motif. This motif contains a conserved arginine residue (Arg-3765 of MLL1) that is crucial for the assembly and enzymatic activity of the MLL1 core complex. This compound binds to the same arginine-binding pocket on WDR5 that is recognized by the MLL1 WIN motif. This mechanism of action, where the inhibitor directly competes with the natural ligand for the active binding site, indicates an orthosteric binding mechanism. By occupying this pocket, this compound prevents the association of MLL1 with WDR5 uniprot.orguniprot.org.

Impact of this compound on Cofactor Binding and Enzymatic Complex Assembly

The MLL1 methyltransferase activity is dependent on its association with a core complex comprising WDR5, RbBP5 (Retinoblastoma Binding Protein 5), and ASH2L (Absent Small or Homeotic-2-Like) nih.govresearchgate.netuniprot.org. This compound prevents the assembly of this essential MLL1 complex by disrupting the interaction between MLL1 and WDR5 uniprot.org. Research indicates that this compound disrupts the association of WDR5 and RbBP5 with GST-MLL1 in a concentration-dependent manner probes-drugs.orguniprot.org. At a concentration of 2 µM, the association of WDR5 with MLL1 is mildly disrupted, with moderate disruption at 10 µM, and complete disruption observed at 50 µM probes-drugs.org. This disruption of cofactor binding is critical for the inhibitory effect of this compound on MLL1's methyltransferase activity.

Cellular and in Vitro Biological Effects of Mm 102

Effects of MM 102 on Cell Proliferation and Viability in Preclinical Models

This compound demonstrates a notable inhibitory effect on the proliferation and viability of various disease-relevant cell lines, particularly those harboring MLL1 fusion proteins. It effectively and selectively inhibits cell growth and induces cell death in leukemia cells expressing MLL1 fusion proteins, such as MLL1-AF9, MLL1-AF4 (MV4;11 cells), and MLL1-ENL (KOPN8 cells) tocris.comnih.govmedchemexpress.comtargetmol.commedchemexpress.comselleckchem.commedchemexpress.cn. Conversely, this compound exhibits minimal effects on leukemia cells with wild-type MLL1 protein, indicating a selective targeting mechanism medchemexpress.com.

In preclinical models, this compound has been shown to induce growth arrest and cell death in MLL1-AF9-transformed mouse leukemia cells, without interfering with the growth of normal bone marrow cells medchemexpress.commedchemexpress.cn. Studies on MV4;11 and KOPN8 leukemia cell lines revealed an IC50 of 25 µM for cell growth inhibition, with complete inhibition observed at 75 µM medchemexpress.com. Beyond leukemia, this compound has also been investigated in other cancer models. For instance, it reduces the number and proliferation of cancer stem cells (CSCs) in glioblastoma (GBM) patient-derived xenograft (PDX) cultures in a dose-dependent manner biorxiv.org. Furthermore, this compound (at 50 µM for 48 hours) significantly inhibits the proliferation, migration, and chemoresistance of TFK1 and RBE cholangiocarcinoma cell lines medchemexpress.cn.

Table 1: this compound's Impact on Cell Growth and Viability in Preclinical Models

Cell Line / ModelThis compound ConcentrationEffect on Cell Growth / ViabilityReference
MV4;11 (Leukemia)25 µM (IC50)Inhibits cell growth medchemexpress.com
KOPN8 (Leukemia)25 µM (IC50)Inhibits cell growth medchemexpress.com
MV4;11 (Leukemia)75 µMComplete inhibition of cell growth medchemexpress.com
MLL1-AF9-transformed mouse leukemia cells40 µM (4 days)Induces growth arrest and cell death medchemexpress.commedchemexpress.cn
GBM CSCsDose-dependentReduces number and proliferation biorxiv.org
TFK1 (Cholangiocarcinoma)50 µM (48 hours)Significantly inhibits proliferation, migration, chemoresistance medchemexpress.cn
RBE (Cholangiocarcinoma)50 µM (48 hours)Significantly inhibits proliferation, migration, chemoresistance medchemexpress.cn
Normal bone marrow-Minimal effect on growth medchemexpress.commedchemexpress.cn

Mechanisms of Apoptosis Induction by this compound in Disease-Relevant Cell Lines

This compound is a known inducer of apoptosis in various cellular systems, particularly those associated with MLL1 fusion proteins. It effectively induces apoptosis in leukemia cells harboring MLL1 fusion proteins tocris.commedchemexpress.comtargetmol.commedchemexpress.comselleckchem.commedchemexpress.cn. Specifically, studies show that this compound triggers apoptosis in MV4-11 and KOPN-8 cells, which express MLL-AF4 and MLL-ENL fusion proteins, respectively, but not in K562 cells that possess wild-type MLL nih.gov.

Beyond its direct effects on leukemia, this compound has demonstrated pro-apoptotic or anti-apoptotic modulating effects in other contexts. In porcine somatic cell nuclear transfer (SCNT) embryos, this compound treatment was found to positively regulate the mRNA expression of genes related to apoptosis, such as BCL2, suggesting a role in cellular fate determination during reprogramming nih.gov. In chondrocytes, pretreatment with this compound was observed to alleviate apoptosis stimulated by sodium nitroprusside (SNP), indicating a protective or modulatory role in specific cellular stress conditions targetmol.com. Furthermore, in the context of cisplatin-induced acute kidney injury (AKI), this compound protected against renal tubular cell apoptosis. This protective effect was linked to the inhibition of p53 phosphorylation and the restoration of E-cadherin expression, highlighting MLL1's involvement in p53-dependent cell death pathways in this context nih.gov.

Modulation of Gene Expression Profiles by this compound, including HoxA9 and Meis-1

A key mechanism of this compound's action involves its ability to modulate specific gene expression profiles, particularly those regulated by MLL1 fusion proteins. This compound inhibits MLL1 methyltransferase activity, which in turn leads to the suppression of MLL1-induced HoxA9 and Meis-1 gene expression in leukemia cells expressing the MLL1-AF9 fusion gene tocris.commedchemexpress.comtargetmol.comselleckchem.commdpi.com. Quantitative RT-PCR analysis in MLL1-AF9 transduced mouse cells revealed that this compound reduced HoxA9 mRNA expression in a dose-dependent manner targetmol.com. A significant decrease in Meis-1 expression was also observed at a concentration of 50 µM targetmol.com. Importantly, this compound did not affect the expression of the housekeeping gene GAPDH, underscoring its specificity targetmol.com.

In the context of porcine SCNT embryos, this compound treatment positively regulated the mRNA expression of pluripotency-related genes, including OCT4, NANOG, and CDX2, in addition to apoptosis-related genes like BCL2 nih.gov. Furthermore, this compound treatment in SCNT embryos led to the down-regulation of several DNA and histone methyltransferases, while simultaneously up-regulating a number of histone acetyltransferases and transcriptional activators nih.govkarger.com. This broad modulation of epigenetic machinery contributes to the compound's impact on cellular reprogramming.

Influence of this compound on Histone Methylation States (e.g., H3K4me3)

This compound functions as an H3K4 histone methyltransferase inhibitor, exerting a significant influence on global histone methylation states medchemexpress.commedchemexpress.cnnih.govkarger.com. Its primary mechanism involves preventing the interaction of the MLL1 core complex, thereby inhibiting its H3K4 HMT activity karger.com.

In porcine SCNT embryos, this compound treatment (at 75 µM) effectively reduced global levels of H3K4, H3K9 methylation, and 5mC, particularly during the zygotic gene activation (ZGA) and blastocyst stages nih.govkarger.com. Specifically, it was observed to significantly decrease the abnormally high H3K4me3 expression levels in nuclear transfer (NT) embryos, making them more similar to in vivo fertilized (IVF) counterparts at the 4-cell and blastocyst stages karger.com.

Beyond embryonic reprogramming, this compound's impact on H3K4me3 has been noted in other cellular systems. In rheumatoid arthritis synovial fibroblasts (RASFs), this compound treatment reduced promoter H3K4me3 levels, alongside a decrease in mRNA levels of genes such as CCL5, CXCL9, CXCL10, and CXCL11 researchgate.net. The compound has also been shown to block the restoration of H3K4me3 after cyclic AMP (cAMP) treatment and to slightly hinder cAMP-induced H3K4me3 demethylation researchgate.net. In glioblastoma cancer stem cells, this compound diminishes histone 3 lysine (B10760008) 4 trimethylation (H3K4me3) biorxiv.org. Moreover, in TGF-β1-stimulated NRK-49F cells, this compound (50 µM for 1 hour) significantly reduced the expression of MLL1, WDR5, and H3K4me3 medchemexpress.cn.

Impact of this compound on Cellular Differentiation and Epigenetic Reprogramming in Somatic Cell Nuclear Transfer (SCNT) Embryos

This compound plays a crucial role in facilitating epigenetic reprogramming and improving developmental outcomes in somatic cell nuclear transfer (SCNT) embryos. Aberrantly high levels of H3K4me3 are a known cause of low SCNT efficiency due to incomplete epigenetic reprogramming nih.govkarger.com. This compound addresses this by down-regulating H3K4me3, thereby enhancing the epigenetic reprogramming process in porcine SCNT embryos nih.govkarger.comfrontiersin.orgfrontiersin.org.

This compound's Role in Modulating DNA Damage Response Pathways in Cellular Systems

This compound has been shown to modulate DNA damage response (DDR) pathways in cellular systems, particularly in the context of cellular injury. In studies related to cisplatin-induced acute kidney injury (AKI), this compound effectively inhibited the cisplatin-triggered DDR nih.gov.

This inhibition was evidenced by several key molecular changes:

Dephosphorylation of ataxia telangiectasia mutated (ATM) and ATM and Rad-3 related (ATR) proteins nih.gov.

Dephosphorylation of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2) nih.gov.

Depression of γ-H2AX nih.gov.

Restrained cell cycle arrest, indicated by decreased expression of p21 and phospho-histone H3 at serine 10, both in vitro and in vivo nih.gov.

These findings suggest that this compound interferes with the activation of upstream regulators of the cellular response to DNA damage, such as ATR/ATM, Chk1, Chk2, and H2AX. These regulators are typically required for activating p53 and expressing its target genes to mediate apoptosis and cell-cycle arrest nih.gov. By modulating these components, this compound can protect against DNA damage-induced cellular dysfunction and apoptosis.

Investigation of Cross-Talk Between this compound's Target Pathways and Other Signaling Networks (e.g., PI3K/AKT)

This compound primarily targets the WDR5/MLL interaction, which is crucial for regulating the H3K4 methyltransferase activity of MLL1 tocris.comnih.govmedchemexpress.comtargetmol.commedchemexpress.comselleckchem.commdpi.com. This action directly impacts epigenetic marks and gene expression, leading to downstream effects on cell proliferation, viability, apoptosis, and cellular reprogramming tocris.commedchemexpress.comtargetmol.commedchemexpress.comselleckchem.commedchemexpress.cnnih.gov.

The PI3K/AKT signaling pathway is a well-established and critical network involved in a wide array of cellular functions, including cell growth, survival, metabolism, and protein synthesis medsci.orgmdpi.commdpi.comoncotarget.com. This pathway frequently exhibits extensive crosstalk and reciprocal feedback loops with numerous other cellular signaling networks, such as the RAS/MAPK pathway, NF-κB signaling, and cell cycle regulatory networks medsci.orgmdpi.commdpi.comoncotarget.comfrontiersin.org. This interconnectedness allows for complex regulation of cellular decisions.

Preclinical in Vivo Investigations of Mm 102 in Non Human Organisms

Evaluation of MM 102 in Animal Models of Disease

Preclinical studies have explored the efficacy of this compound in several animal models of disease, primarily focusing on leukemia and renal injury.

Leukemia Xenografts

This compound has demonstrated specific inhibitory effects on the growth of leukemia cells harboring MLL1 fusion proteins. In mouse models, this compound was shown to induce growth arrest and cell death in MLL1-AF9-transformed mouse leukemia cells. This effect was observed specifically in leukemia cells carrying the MLL1 translocation, without interfering with the growth of normal bone marrow cells. delta-f.comnih.gov

Furthermore, this compound exhibited dose-dependent inhibition of cell growth in specific leukemia cell lines. For instance, in MV4;11 and KOPN8 cell lines, which are known to carry MLL1-AF4 and MLL1-ENL fusion proteins respectively, this compound demonstrated inhibitory activity with an IC50 value of 25 µM in both cell lines. Complete inhibition of cell growth in these lines was observed at a concentration of 75 µM. uni-freiburg.de The compound also significantly reduced the expression of critical MLL1 target genes, HoxA9 and Meis-1, which are essential for MLL1-mediated leukemogenesis. uni-freiburg.de

Table 1: In Vitro Growth Inhibition of this compound in MLL1 Fusion Protein-Positive Leukemia Cell Lines

Cell LineMLL1 Fusion ProteinIC50 (µM)Complete Growth Inhibition (µM)
MV4;11MLL1-AF42575
KOPN8MLL1-ENL2575

Renal Injury Models

Beyond leukemia, this compound has been investigated for its potential in mitigating renal injury. Studies in mice subjected to ischemia-reperfusion injury (IRI) revealed that this compound reduced renal fibrosis and inflammation. delta-f.comnih.gov Specific molecular changes observed in this model included the inhibition of α-SMA protein expression. Additionally, this compound suppressed the mRNA expression of key inflammatory mediators such as p-NF-kB (p65), Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). delta-f.com The compound also inhibited the expression of the p16INK4a gene in IRI mice, indicating a broader impact on cellular processes relevant to kidney health. delta-f.com

Pharmacodynamic Studies of this compound in Preclinical Models, Including Target Engagement Biomarkers

Pharmacodynamic investigations have elucidated the molecular mechanisms through which this compound exerts its biological effects, particularly its target engagement and the resulting changes in specific biomarkers.

This compound functions as a high-affinity small molecule inhibitor that effectively disrupts the protein-protein interaction between MLL1 and WDR5. This disruption leads to an efficient inhibition of the H3K4 histone methyltransferase activity of the MLL1 core complex. delta-f.comnih.gov The compound specifically inhibits the methyltransferase activity of the MLL1 complex with an IC50 value of 0.32 µM. nih.gov

Detailed studies have shown that this compound disrupts the association of WDR5 and RbBP5 with GSTMLL1 in a concentration-dependent manner. The disruption of WDR5's association with MLL1 was observed to be mild at 2 µM, moderate at 10 µM, and complete at 50 µM. delta-f.comnih.gov Furthermore, this compound significantly reduced the expression of MLL1, WDR5, and H3K4me3 in TGF-β1-stimulated NRK-49F cells, underscoring its impact on the MLL1 complex and its associated epigenetic marks. delta-f.comnih.gov

Table 2: Key Pharmacodynamic Effects and Biomarkers of this compound

Target/ProcessEffect of this compoundRelevant Biomarkers
MLL1-WDR5 InteractionInhibition (IC50 = 2.4 nM) delta-f.comnih.govDisruption of WDR5/RbBP5-GSTMLL1 association delta-f.comnih.gov
MLL1 Methyltransferase ActivityInhibition (IC50 = 0.32 µM) nih.govReduced H3K4me3 expression delta-f.comnih.gov
Leukemia Cell GrowthGrowth arrest and apoptosis delta-f.comnih.govReduced HoxA9 and Meis-1 expression uni-freiburg.de
Renal Fibrosis/InflammationReduction delta-f.comnih.govInhibited α-SMA protein expression; Reduced IL-1β, TNF-α, IL-6 mRNA expression delta-f.com

Assessment of this compound's Impact on Organ-Specific Biological Processes

This compound's influence extends to various organ-specific biological processes, notably renal function and embryonic development.

Renal Function

As highlighted in the disease models, this compound significantly impacts renal function by reducing fibrosis and inflammation in mouse models of ischemia-reperfusion injury. delta-f.comnih.gov The observed inhibition of p16INK4a expression in these models further suggests a role in modulating cellular senescence or other pathways critical for kidney health and recovery following injury. delta-f.com

Embryonic Development

A notable application of this compound has been in the field of reproductive biology, specifically concerning embryonic development. This compound acts as an H3K4 histone methyltransferase inhibitor, a property that has been leveraged to improve the developmental competence of porcine somatic cell nuclear transfer (SCNT) embryos. delta-f.comnih.gov Treatment with this compound (at concentrations of 50-100 µM for 48 hours) enhanced the developmental capacity of these embryos and improved the expression patterns of key genes involved in SCNT embryo development. delta-f.comnih.gov

More precisely, treating porcine SCNT embryos with 75 µM this compound for 72 hours significantly improved both the blastocyst rate and the total cell number within the blastocysts. This improvement was attributed to the down-regulation of H3K4me3 by this compound, which subsequently rescued aberrant gene expression patterns of several epigenetic chromatin modification enzymes, as well as pluripotent and apoptotic genes, at the zygotic genome activation (ZGA) and blastocyst stages. This epigenetic reprogramming rendered the SCNT embryos more similar to in vivo-derived embryos, thereby greatly enhancing SCNT efficiency and blastocyst quality.

Table 3: Impact of this compound on Porcine SCNT Embryo Development

Treatment Condition (this compound Concentration; Duration)Effect on Embryonic DevelopmentObserved Outcomes
50-100 µM; 48 hours delta-f.comnih.govEnhanced developmental competenceImproved expression patterns of key developmental genes delta-f.comnih.gov
75 µM; 72 hoursSignificantly improved blastocyst rate and total cell numberRescued aberrant gene expression of epigenetic, pluripotent, and apoptotic genes; Improved SCNT efficiency and blastocyst quality

Comparative Analysis of this compound Effects Across Different Preclinical Species

Preclinical investigations of this compound have primarily utilized two distinct non-human species: mice and pigs, each serving as a model for different aspects of the compound's biological activity.

In mice, this compound has been extensively studied for its therapeutic potential in disease models. These include models of MLL1-fusion protein-driven leukemia, where its ability to inhibit cancer cell growth and induce apoptosis has been demonstrated. delta-f.comnih.gov Additionally, mouse models of ischemia-reperfusion induced renal injury have shown this compound's capacity to reduce inflammation and fibrosis. delta-f.comnih.gov

In contrast, studies in pigs have focused on the impact of this compound on embryonic development, specifically in the context of somatic cell nuclear transfer (SCNT). Here, this compound has been shown to improve the developmental competence and quality of SCNT embryos. delta-f.comnih.gov

While the specific in vivo applications and disease models differ between these species, the underlying mechanism of action of this compound as an H3K4 histone methyltransferase inhibitor, particularly through its inhibition of the MLL1-WDR5 interaction, remains consistent across these diverse biological contexts. The compound's ability to modulate epigenetic marks like H3K4me3 is central to its observed effects in both mouse leukemia cells and porcine SCNT embryos, albeit leading to different physiological outcomes relevant to the respective models.

Structure Activity Relationship Sar and Rational Design Strategies for Mm 102

Identification of Key Structural Determinants for MM 102's Inhibitory Potency

This compound is a linear peptidomimetic that was rationally designed based on the crystal structure of WDR5 bound to MLL1 bioscience.co.ukbienta.netchembk.comnih.gov. A critical structural determinant for this compound's high inhibitory potency is its ability to bind to the "WIN-site" of WDR5 bioscience.co.uknih.gov. Crystallographic studies have confirmed that the arginine (Arg) sidechain within this compound penetrates into the central cavity of the WIN-site, a key interaction for high-affinity binding nih.gov.

The design of this compound was initiated from the -CO-ARA-NH- motif, identified as the minimum binding motif derived from MLL1 that is necessary and sufficient for WDR5 binding bioscience.co.ukbienta.netchembk.com. Subsequent optimization involved the introduction of appropriate hydrophobic groups at the N- and C-termini of the Ac-ARA-NH2 motif, leading to compounds like MM-101, MM-102, and MM-103 with improved activities compared to the initial lead structure. Co-crystal structures of MM-101 and MM-102 in complex with WDR5 have provided a detailed structural basis for their high-affinity binding, guiding further structure-based optimization efforts bienta.netchembk.com.

Rational Design Principles for Enhancing or Modifying this compound's Biological Activity

The initial rational design of this compound focused on achieving high-affinity binding to WDR5 by mimicking the natural MLL1 binding motif bioscience.co.ukbienta.netchembk.comnih.gov. The success in achieving potent in vitro binding (Ki < 1 nM) demonstrated the validity of this structure-based approach bioscience.co.ukbienta.netchembk.comnih.gov.

However, despite its excellent in vitro potency, this compound exhibited weak cellular activity (MV4:11 GI50 > 25 µM), primarily attributed to low cellular permeability nih.gov. This critical observation highlighted a significant challenge and subsequently guided further rational design efforts towards enhancing the compound's biological activity in a cellular context. The focus shifted from solely optimizing binding affinity to improving physicochemical properties, particularly cellular permeability, to ensure the compound could effectively reach and engage its intracellular target targetmol.comnih.gov.

Development of this compound Analogs with Improved Target Specificity or Cellular Permeability

The recognition of this compound's limited cellular permeability spurred the development of subsequent analogs aimed at overcoming this barrier and potentially improving target specificity. MM-101, MM-102, and MM-103 were part of an early series of peptidomimetics designed to enhance activity. However, MM-103 was noted for its very low solubility, which precluded further investigation bienta.net.

Ligand Efficiency and Lipophilic Efficiency Analyses of this compound and its Analogs

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE, also known as LipE) are crucial metrics in drug discovery for assessing compound quality and guiding lead optimization by balancing potency with molecular size and lipophilicity, respectively escholarship.orgpg.edu.plchembk.com.

Ligand Efficiency (LE): LE normalizes binding affinity to the number of heavy atoms (non-hydrogen atoms) in a molecule chembk.com. It is typically calculated as LE = ΔG/HA or LE = p(Activity) x 1.37 / HA, where ΔG is the binding free energy, HA is the heavy atom count, and p(Activity) is the negative logarithm of the activity (e.g., pIC50). A higher LE value indicates more efficient binding per unit of molecular size, with values greater than 0.3 kcal/mol/HA often suggested as desirable for drug candidates.

Lipophilic Ligand Efficiency (LLE): LLE combines potency with lipophilicity, often calculated as LLE = pIC50 - LogP (or LogD) pg.edu.plchembk.com. It quantifies how effectively a ligand utilizes its lipophilicity for target binding. Higher LLE values are preferred, as they suggest that potency gains are achieved without excessive increases in lipophilicity, which can lead to issues such as poor solubility, increased non-specific binding, and undesirable ADME (Absorption, Distribution, Metabolism, Excretion) properties. LogP represents the partition coefficient for the neutral form of a molecule, while LogD accounts for all ionized and non-ionized forms at a given pH, making it more relevant for ionizable compounds in biological systems bienta.net.

Data for this compound:

IC50 (WDR5 binding): 2.4 nM (pIC50 ≈ 8.62) escholarship.orgpg.edu.plprotheragen.ainih.gov

Molecular Formula (free base): C35H49F2N7O4 bioscience.co.uknih.gov

Heavy Atom Count (HA): From C35H49F2N7O4, the heavy atom count is 35 (C) + 2 (F) + 7 (N) + 4 (O) = 48 heavy atoms.

Molecular Weight (free base): 669.8 g/mol bioscience.co.uknih.gov

Predicted pKa: 12.90 ± 0.20 nih.gov

Cellular GI50 (MV4:11): > 25 µM (pGI50 < 4.6) nih.gov

Given the molecular formula, the calculated heavy atom count for this compound (free base) is 48. Using the pIC50 of 8.62, the LE could be approximated. However, without a reported LogP or LogD value, the LLE cannot be precisely calculated. The observed low cellular permeability of this compound nih.gov suggests that its LLE might be suboptimal, indicating that its high in vitro potency does not translate efficiently into cellular activity, possibly due to unfavorable lipophilicity or other permeability issues. This underscores the importance of monitoring LLE during the optimization of this compound analogs to achieve a better balance between potency and drug-like properties for improved cellular penetration and in vivo efficacy.

Computational and Structural Biology Approaches for Mm 102 Research

Molecular Docking and Virtual Screening Studies to Identify MM 102 Binding Modes

Molecular docking and virtual screening play a critical role in the rational design and identification of small molecules that can interact with specific protein targets. This compound was rationally designed based on the crystal structure of WDR5 bound to MLL1 tandfonline.com. This process likely involved molecular docking simulations to predict how potential inhibitors would bind to the WDR5 protein's active site, specifically the "WIN-site" (WDR5-interacting site), which is an arginine-binding cavity tandfonline.comresearchgate.net.

Computational studies, including molecular docking, have been employed to investigate the binding modes of WDR5-MLL1 inhibitors, including this compound researchgate.net. These studies aim to understand the precise interactions between the ligand and the target protein, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which are crucial for high-affinity binding. The predicted binding modes from docking studies for this compound were subsequently validated and refined through experimental structural techniques like X-ray crystallography, confirming that the Arg sidechain of this compound penetrates into the central cavity of WDR5 as predicted tandfonline.com.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics of this compound-Target Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and dynamic interactions within protein-ligand complexes. While general molecular dynamics simulations are widely utilized in drug discovery to understand protein-ligand interactions and conformational dynamics biorxiv.org, specific detailed findings regarding the conformational dynamics of this compound in complex with WDR5 through dedicated MD simulations are indicated in the literature researchgate.net.

These simulations would typically involve simulating the this compound-WDR5 complex over a period to observe the stability of the binding, the flexibility of the ligand within the binding pocket, and any induced conformational changes in the WDR5 protein upon this compound binding. Such studies are essential for understanding the dynamic nature of protein-ligand interactions beyond static crystal structures, providing a more comprehensive picture of the binding event and its implications for target modulation.

Computational Methods for Predicting Binding Free Energies (e.g., MM/PBSA, MM/GBSA) of this compound

Computational methods for predicting binding free energies, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are widely used to estimate the affinity of small ligands for biological macromolecules pdbj.org. These "end-point" methods are typically based on molecular dynamics simulations and aim to calculate the free energy difference between the bound and unbound states of the ligand and receptor pdbj.org.

Research on WDR5-MLL1 inhibitors, including this compound, has utilized MM/GBSA calculations for rescoring docking poses, which aids in improving the accuracy of affinity prediction and distinguishing between active and inactive lead molecules researchgate.net. These methods decompose the total binding free energy into various components, including molecular mechanics energies (van der Waals and electrostatic interactions), and solvation free energies (polar and non-polar contributions) pdbj.org. While the entropic contribution is often challenging and computationally expensive to calculate, MM/PBSA and MM/GBSA provide a valuable balance between accuracy and computational cost for ranking compounds and understanding the energetic drivers of binding pdbj.orgnih.gov.

X-ray Crystallography or Cryo-EM Studies of this compound in Complex with Target Proteins

Structural determination techniques, particularly X-ray crystallography, have been instrumental in providing atomic-level insights into the binding of this compound to its target. A co-crystal structure of human WD repeat domain 5 (WDR5) in complex with this compound has been determined and deposited in the Protein Data Bank (PDB) under the accession code 4GM8 tandfonline.comnih.gov.

This X-ray crystallography study revealed crucial details about the structural basis for this compound's high-affinity binding to WDR5. The structure shows that this compound binds to the WIN-site of WDR5, with its arginine sidechain penetrating into the central cavity of the protein tandfonline.com. Furthermore, the two fluorophenyl groups of this compound engage in hydrophobic interactions with specific WDR5 residues, including Ala47, Ala65, Tyr131, Phe149, Ile305, and Leu321 nih.gov. The carbonyl group of this compound's arginine moiety forms an interaction with the backbone of Cys261 of WDR5, and another carbonyl group near the fluorophenyl moieties forms a water-bridged hydrogen bond with Tyr260 nih.gov. These detailed interactions contribute to the potent inhibition of the WDR5/MLL1 protein-protein interaction by this compound nih.gov.

While X-ray crystallography has provided atomic resolution structures for this compound-WDR5 complexes, the available information does not indicate specific Cryo-Electron Microscopy (Cryo-EM) studies directly involving this compound in complex with its target proteins. Cryo-EM is a powerful technique for determining the structures of large, flexible protein complexes, and while it has been used to study the MLL1 complex with other components nih.gov, specific data for this compound are not reported in the provided search results.

Analytical and Bioanalytical Methodologies for Mm 102 Research

Development and Validation of Chromatographic Methods for MM 102 Quantification in Research Samples

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are central to the quantitative analysis of this compound in research samples. The development of a robust and validated HPLC method is a prerequisite for accurate pharmacokinetic and other quantitative studies.

A validated reverse-phase HPLC method has been successfully developed for the quantification of a closely related fluorescent tracer agent, MB-102, in plasma. This method demonstrates high sensitivity, specificity, and accuracy, making it suitable for detailed research applications. The key parameters of this validated method are summarized in the table below.

Table 1: HPLC Method Parameters for the Quantification of MB-102

Parameter Specification
Instrumentation Waters Acquity UPLC H Class Chromatography System
Column Phenomenex Luna C18(2), 4.6 x 250 mm, 5 µm, 100 Å
Detection Fluorescence
Linear Dynamic Range 0.4 ng mL⁻¹ to 400 ng mL⁻¹
Lower Limit of Quantification (LLOQ) 0.4 ng mL⁻¹

| Spike Recovery | Within 15% of the spiked amount |

This method exhibits excellent linearity over a wide dynamic range, allowing for the accurate measurement of this compound concentrations in diverse research samples. The validation of this method ensures that it is robust, precise, and fit for its intended purpose in a research setting.

Application of Mass Spectrometry Techniques for this compound Detection and Metabolite Identification in Biological Systems (Non-Human)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the detection of this compound and the identification of its metabolites in non-human biological systems. While specific metabolite identification studies for this compound have not been detailed in publicly available literature, the established methodologies for in vitro and in vivo metabolite profiling are directly applicable.

In vitro metabolism studies are typically conducted using liver microsomes from various non-human species (e.g., mouse, rat, dog) to identify potential metabolites. These studies involve incubating this compound with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The resulting metabolites are then separated and identified using high-resolution LC-MS/MS. This approach allows for the early identification of metabolic "soft spots" in the molecule, which are sites susceptible to enzymatic modification.

For in vivo metabolite profiling, this compound would be administered to a non-human species, and biological samples such as plasma, urine, and feces would be collected over time. These samples are then analyzed by LC-MS/MS to detect and characterize the parent compound and its metabolites. High-resolution mass spectrometry provides accurate mass measurements, which aid in the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that is crucial for their identification.

The general workflow for metabolite identification using LC-MS/MS involves:

Sample Preparation: Extraction of the analyte and metabolites from the biological matrix.

Chromatographic Separation: Separation of the parent compound and its metabolites using HPLC or UPLC.

Mass Spectrometric Detection: Detection and mass analysis of the eluted compounds.

Data Processing: Identification of potential metabolites based on their mass-to-charge ratio (m/z) and retention time.

Structural Elucidation: Fragmentation of metabolite ions using MS/MS to determine their chemical structure.

Spectroscopic Characterization (e.g., NMR, IR) of this compound and its Interactions

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and for studying its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic-level structure of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all the proton and carbon signals in the molecule, confirming its chemical structure. While specific NMR spectral data for this compound is not widely published in peer-reviewed literature, vendor-supplied data is often available.

NMR is also a powerful tool for studying the interaction of this compound with its biological targets. For instance, this compound is known to be a high-affinity inhibitor of the WDR5/MLL1 protein-protein interaction. NMR techniques, such as chemical shift perturbation (CSP) titrations, can be used to map the binding site of this compound on its protein target and to determine the dissociation constant (Kd) of the interaction.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds. This technique provides a unique "fingerprint" of the molecule and can be used to confirm its identity and purity.

UV-Visible and Fluorescence Spectroscopy have been used to characterize the optical properties of the related compound MB-102. It exhibits strong UV absorbance at 266 nm and 435 nm. When excited at approximately 440 nm, it shows a broad fluorescent emission around 560 nm researchgate.net. These fluorescent properties are crucial for the development of certain bioanalytical assays.

Research has shown that MM-102 specifically inhibits the methyltransferase activity of the MLL1 complex with an IC50 value of 0.32 µM.

Development of High-Throughput Screening Assays for this compound and its Derivatives

High-throughput screening (HTS) assays are essential for the discovery of new derivatives of this compound with improved potency or other desirable properties. Given that this compound is an inhibitor of the MLL1-WDR5 protein-protein interaction, HTS assays are designed to identify compounds that disrupt this interaction.

A commonly used HTS method for this target is the Fluorescence Polarization (FP) assay . This assay is based on the principle that a small fluorescently labeled molecule (a probe that binds to WDR5) will have a low polarization value when it is free in solution. However, when it binds to the much larger WDR5 protein, its tumbling rate slows down, resulting in a higher polarization value. In a competitive FP assay, unlabeled compounds (like this compound and its derivatives) are screened for their ability to displace the fluorescent probe from WDR5, leading to a decrease in the fluorescence polarization signal.

The development of a robust FP-based HTS assay involves several key steps:

Design and synthesis of a fluorescent probe: A peptide or small molecule known to bind to the target site on WDR5 is labeled with a suitable fluorophore.

Assay optimization: Conditions such as protein and probe concentrations, buffer composition, and incubation time are optimized to achieve a stable and significant assay window (the difference in polarization between the bound and free probe).

Assay validation: The assay is validated using known inhibitors and non-inhibitors to ensure its accuracy and reliability. The Z'-factor is a common metric used to assess the quality of an HTS assay.

Screening of compound libraries: Large libraries of chemical compounds are screened to identify "hits" that show significant inhibition of the MLL1-WDR5 interaction.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
MB-102
NADPH
Nicotinamide adenine dinucleotide phosphate
WDR5

Future Research Directions and Unaddressed Scientific Inquiries for Mm 102

Exploration of Novel Biological Roles and Therapeutic Applications Beyond Current Indications

While the efficacy of MM 102 in specific cancers like leukemia and TNBC is under investigation, its role in other malignancies and non-cancerous diseases remains a significant area for future research. rndsystems.compatsnap.com The MLL1-WDR5 complex is implicated in a variety of biological processes, suggesting that this compound could have broader therapeutic applications.

Potential New Indications for this compound:

Therapeutic AreaRationaleKey Research Questions
Other Cancers The MLL1/WDR5 complex is dysregulated in various cancers. For instance, this compound has been shown to have a functional relationship with PI3K/AKT signaling in hormone receptor-positive breast cancer. nih.govCould this compound be effective in treating lung, prostate, or pancreatic cancers where MLL1 is overexpressed? What are the synergistic effects of this compound with other targeted therapies in different cancer types?
Neurodegenerative Diseases Histone methylation plays a role in neuronal development and function. Dysregulation is linked to neurodegenerative disorders.Can this compound modulate gene expression to protect against neuronal cell death in diseases like Alzheimer's or Parkinson's? What is the impact of this compound on neuroinflammation?
Renal Senescence Inhibition of the MLL1/WDR5 complex has been shown to attenuate renal senescence in mice. rndsystems.comCan this compound be developed as a therapeutic to combat age-related kidney decline or injury? What are the long-term effects of MLL1 inhibition on kidney function?
Inflammatory and Autoimmune Diseases Epigenetic mechanisms are key in regulating immune responses. MLL1 has been linked to the stabilization of dendritic cell activation. rndsystems.comCould this compound be used to modulate immune cell function in conditions like rheumatoid arthritis or lupus? What is the effect of this compound on cytokine production and immune cell differentiation?

Further research into these areas could significantly expand the clinical utility of this compound.

Development of Advanced Probes and Chemical Tools Based on this compound Scaffold

The high affinity and specificity of this compound for the WDR5 binding pocket make its scaffold an excellent starting point for the development of advanced chemical probes. rndsystems.com These tools are essential for further dissecting the biology of the MLL1-WDR5 interaction and for identifying new therapeutic targets.

Future development in this area could include:

Fluorescent Probes: Attaching a fluorescent tag to the this compound scaffold would allow for real-time visualization of the MLL1-WDR5 complex within living cells. This could provide insights into its subcellular localization, dynamics, and interactions with other proteins.

Biotinylated Probes: These probes could be used for affinity purification-mass spectrometry (AP-MS) to identify novel binding partners of the MLL1-WDR5 complex, revealing new components of its regulatory network.

Photoaffinity Probes: Incorporating a photoreactive group would enable the covalent labeling of WDR5 and potentially nearby proteins, providing a snapshot of the protein's interactions at a specific moment.

Activity-Based Probes: Designing probes that react covalently with the target protein in an activity-dependent manner can provide a more direct measure of enzyme function in complex biological systems. nih.gov

These advanced tools will be invaluable for both basic research and drug discovery efforts centered on the MLL1 pathway.

Integration of this compound Research with Multi-Omics Data Analysis for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research must integrate multi-omics approaches. nih.gov Analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels will provide a systems-level view of the cellular response to MLL1-WDR5 inhibition.

Multi-Omics Integration Strategies:

Omics LayerResearch FocusExpected Insights
Transcriptomics (RNA-seq) Identify global changes in gene expression following this compound treatment.Reveal downstream target genes and pathways regulated by the MLL1-WDR5 complex.
Proteomics Quantify changes in the cellular proteome and post-translational modifications.Understand how this compound affects protein expression, stability, and signaling networks.
Metabolomics Analyze changes in cellular metabolite profiles. MLL1 inhibition is known to cause a metabolic shift. patsnap.comUncover the metabolic reprogramming induced by this compound and identify potential metabolic vulnerabilities.
Epigenomics (ChIP-seq) Map the genome-wide distribution of H3K4me3 and other histone marks.Determine the specific genomic loci where this compound alters histone methylation and gene activity.

Integrating these datasets can reveal novel biomarkers of this compound activity and identify synergistic therapeutic combinations. nih.gov However, a key challenge lies in the effective integration and interpretation of these large and complex datasets. researchgate.net

Addressing Challenges in Translating In Vitro Findings to In Vivo Preclinical Efficacy

A significant hurdle in drug development is the translation of promising in vitro results to in vivo efficacy. sygnaturediscovery.com While this compound shows potent activity in cell culture, its effectiveness in animal models and eventually humans requires overcoming several challenges.

Key Translational Challenges and Future Research Directions:

ChallengeProposed Research Direction
Pharmacokinetics and Bioavailability Conduct comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to optimize the delivery and stability of this compound in vivo.
Off-Target Effects Perform unbiased proteomic and genomic screens to identify potential off-target interactions of this compound that might lead to toxicity.
Tumor Microenvironment Utilize advanced in vivo models, such as patient-derived xenografts (PDXs) and humanized mouse models, to evaluate the efficacy of this compound in the context of a complex tumor microenvironment. nih.gov
Biomarker Development Identify and validate robust biomarkers that can predict patient response to this compound and monitor treatment efficacy in preclinical and clinical settings.

Computational modeling and simulation can also help predict the in vivo behavior of this compound based on in vitro data, bridging the gap between laboratory findings and preclinical studies. researchgate.net

Methodological Innovations for Enhanced this compound Research

Advancing the study of this compound will also require methodological innovations to overcome the limitations of current research techniques. research.commanchester.ac.uk

Future methodological advancements could include:

Single-Cell Analysis: Applying single-cell RNA sequencing (scRNA-seq) and other single-cell technologies to study the heterogeneous response of cell populations to this compound treatment. This can reveal rare cell populations that are resistant to the drug.

Advanced Imaging Techniques: Employing super-resolution microscopy and other advanced imaging methods to visualize the MLL1-WDR5 complex and the effects of this compound at the single-molecule level.

CRISPR-Based Screens: Utilizing CRISPR-Cas9 technology to perform genome-wide screens to identify genes that either enhance or suppress the activity of this compound, revealing mechanisms of resistance and synergistic drug targets.

Organoid Models: Using 3D organoid cultures that more accurately mimic the architecture and function of human tissues to test the efficacy and toxicity of this compound in a more physiologically relevant context. nih.gov

By embracing these innovative methodologies, researchers can accelerate the pace of discovery in the field of MLL1-WDR5 inhibition and unlock the full therapeutic potential of compounds like this compound.

Q & A

Q. How to design a reproducible experimental protocol for studying MM 102’s biochemical properties?

Methodological Answer:

  • Step 1: Define clear objectives (e.g., solubility, binding affinity) aligned with existing literature gaps .
  • Step 2: Document experimental conditions (temperature, pH, solvent systems) with references to established protocols .
  • Step 3: Include controls (positive/negative) and replicate experiments ≥3 times to assess variability .
  • Step 4: Use standardized instruments (e.g., HPLC, spectrophotometry) and report calibration details .
  • Example Table:
ParameterCondition 1Condition 2Control
Solubility (mg/mL)12.3 ± 0.58.7 ± 0.30.0
Binding AffinityKd = 1.2 µMKd = 3.4 µMN/A

Reference:

Q. What statistical methods are recommended for initial data analysis of this compound’s in vitro activity?

Methodological Answer:

  • Descriptive Statistics: Calculate mean ± SD for triplicate measurements .
  • Hypothesis Testing: Use ANOVA for comparing dose-response curves across experimental groups .
  • Error Analysis: Report confidence intervals (95%) and p-values to quantify significance .
  • Tools: Open-source software (e.g., R, Python’s SciPy) for transparency .

Reference:

How to formulate a research question that addresses gaps in this compound’s mechanism of action studies?

Methodological Answer:

  • Framework: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
    • Example: “How does this compound modulate [specific pathway] in [cell type], and what downstream biomarkers are affected?”
  • Gap Analysis: Conduct systematic literature reviews to identify understudied interactions .
  • Validation: Ensure the question is testable via existing techniques (e.g., CRISPR screening, proteomics) .

Reference:

Advanced Research Questions

Q. How to resolve contradictory findings in this compound’s efficacy across different cell lines?

Methodological Answer:

  • Step 1: Re-examine experimental variables (e.g., cell passage number, culture media) .
  • Step 2: Perform meta-analysis of existing data to identify confounding factors .
  • Step 3: Validate results using orthogonal methods (e.g., Western blot vs. ELISA) .
  • Case Study: Contradictory IC50 values in A549 vs. HEK293 cells may stem from differential receptor expression.

Reference:

Q. What advanced computational techniques can validate this compound’s molecular interactions identified experimentally?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding stability over 100-ns trajectories .
  • Docking Studies: Use AutoDock Vina to predict binding poses against X-ray crystallography data .
  • Machine Learning: Train models on published bioactivity data to predict off-target effects .
  • Example Workflow:
  Experimental Kd → MD Simulation → Free Energy Calculations → Validation via SPR  

Reference:

Q. How to integrate multi-omics data to elucidate this compound’s systemic effects in model organisms?

Methodological Answer:

  • Step 1: Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) datasets .
  • Step 2: Apply pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks .
  • Step 3: Use Bayesian networks to model causal relationships between this compound exposure and phenotypic outcomes .
  • Data Integration Table:
Omics LayerKey FindingPathway Affected
Transcriptomics↑ TNF-α, ↓ IL-10NF-κB Signaling
MetabolomicsAccumulation of LactateGlycolysis

Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.